molecular formula C9H11NO3 B13538915 1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid

1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid

Katalognummer: B13538915
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: AHWUPKJDOPHWOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid is a compound that features an isoxazole ring attached to a cyclopentane ring with a carboxylic acid functional group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid is unique due to its specific structure, which combines an isoxazole ring with a cyclopentane ring and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

1-(1,2-oxazol-3-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H11NO3/c11-8(12)9(4-1-2-5-9)7-3-6-13-10-7/h3,6H,1-2,4-5H2,(H,11,12)

InChI-Schlüssel

AHWUPKJDOPHWOS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=NOC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.